5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a benzylidene group at the 5-position and a methylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits alkaline phosphatase by binding to the active site of the enzyme, thereby preventing the dephosphorylation of substrates . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds share a similar core structure but differ in the substituents on the aryl group.
1,3-Dimethyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar structure but with methyl groups at the 1 and 3 positions of the pyrimidine ring.
Uniqueness
5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential as an enzyme inhibitor, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H10N2O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O3S/c1-18-8-4-2-7(3-5-8)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) |
InChI Key |
VVDFOFACMUPTQO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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